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molecular formula C12H19ClN2 B8354670 4-Cyclohexylphenylhydrazine hydrochloride

4-Cyclohexylphenylhydrazine hydrochloride

Cat. No. B8354670
M. Wt: 226.74 g/mol
InChI Key: JKGQPVLPRSBRMZ-UHFFFAOYSA-N
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Patent
US05861425

Procedure details

4-Cyclohexylphenylhydrazine hydrochloride (35.6 g) was prepared as described for 2-bromo-4-methyl-phenylhydrazine hydrochloride in Example 4, except using 4-cyclohexylaniline as starting material. ##STR44##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].Br[C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:4]=1[NH:10][NH2:11].[CH:12]1(C2C=CC(N)=CC=2)[CH2:17][CH2:16]C[CH2:14][CH2:13]1>>[ClH:1].[CH:9]1([C:7]2[CH:6]=[CH:5][C:4]([NH:10][NH2:11])=[CH:3][CH:8]=2)[CH2:16][CH2:17][CH2:12][CH2:13][CH2:14]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.BrC1=C(C=CC(=C1)C)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C1=CC=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(CCCCC1)C1=CC=C(C=C1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 35.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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